Bienvenue dans la boutique en ligne BenchChem!

5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one

Fragment-based drug discovery Lead optimization Physicochemical property tuning

5-(2-Methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one (CAS 1020251-83-5) is a synthetic small molecule (MF: C11H17N5O; MW: 235.29 g/mol) belonging to the tetrazolylamino-cyclohexenone class. Its structure incorporates a cyclohex-2-en-1-one core bearing a 5-(2-methylpropyl) substituent and a 1H-tetrazol-5-ylamino moiety at the 3-position.

Molecular Formula C11H17N5O
Molecular Weight 235.291
CAS No. 1020251-83-5
Cat. No. B2524976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one
CAS1020251-83-5
Molecular FormulaC11H17N5O
Molecular Weight235.291
Structural Identifiers
SMILESCC(C)CC1CC(=CC(=O)C1)NC2=NNN=N2
InChIInChI=1S/C11H17N5O/c1-7(2)3-8-4-9(6-10(17)5-8)12-11-13-15-16-14-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16)
InChIKeyUUDUKBFDNRHTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one (CAS 1020251-83-5): A Substituted Tetrazolylamino-Cyclohexenone for Fragment-Based and Medicinal Chemistry Procurement


5-(2-Methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one (CAS 1020251-83-5) is a synthetic small molecule (MF: C11H17N5O; MW: 235.29 g/mol) belonging to the tetrazolylamino-cyclohexenone class . Its structure incorporates a cyclohex-2-en-1-one core bearing a 5-(2-methylpropyl) substituent and a 1H-tetrazol-5-ylamino moiety at the 3-position. The tetrazole ring serves as a recognized carboxylic acid bioisostere, while the α,β-unsaturated ketone provides a reactive handle for further synthetic elaboration . The unsubstituted core scaffold, 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one, has been validated as a fragment hit in crystallographic screening against class A β-lactamases (PDB ID: 3G2Z) [1]. This compound is supplied primarily as a research-grade building block for medicinal chemistry and fragment-based drug discovery programs.

Why Generic Substitution Is Not Advisable for 5-(2-Methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one in Research Procurement


Although the tetrazolylamino-cyclohexenone class shares a common core scaffold, substitution at the 5-position of the cyclohexenone ring critically modulates lipophilicity, steric bulk, and conformational preferences, which in turn influence target binding, pharmacokinetic behavior, and synthetic utility . The 5-(2-methylpropyl) derivative (CAS 1020251-83-5) differs from its closest commercially available analog—the 5,5-dimethyl derivative (CAS 1021273-24-4)—by approximately 28 Da in molecular weight and by the presence of a flexible isobutyl chain versus a gem-dimethyl group, altering both the clogP and the three-dimensional shape of the molecule . In fragment-based discovery, even minor alkyl substitutions can shift binding modes or abolish activity entirely; the core scaffold GZ2 was identified as a millimolar β-lactamase inhibitor from a fragment screen of only 69 compounds, and subsequent SAR exploration demonstrated that hydrophobic substitution on the cyclohexenone ring dramatically improved potency [1]. Therefore, indiscriminate substitution of one 5-substituted tetrazolylamino-cyclohexenone for another without confirmatory biochemical data risks invalidating established structure-activity relationships.

Quantitative Differentiation Evidence for 5-(2-Methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one (CAS 1020251-83-5) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 5,5-Dimethyl Analog (CAS 1021273-24-4)

The 5-(2-methylpropyl) substitution on CAS 1020251-83-5 (MW: 235.29 g/mol, MF: C11H17N5O) confers approximately 13.5% greater molecular weight and a calculated increase in lipophilicity compared to the 5,5-dimethyl analog CAS 1021273-24-4 (MW: 207.23 g/mol, MF: C9H13N5O) . The isobutyl group introduces three rotatable bonds versus zero for the gem-dimethyl group, enabling distinct conformational sampling that can fill hydrophobic sub-pockets inaccessible to the more compact dimethyl analog . This difference is relevant for fragment-growing campaigns where incremental lipophilic substitution is correlated with improved target affinity. Cross-study data from the core scaffold GZ2 demonstrate that hydrophobic substitution on the cyclohexenone ring is a productive vector for potency enhancement in β-lactamase inhibition [1].

Fragment-based drug discovery Lead optimization Physicochemical property tuning

Tetrazole Moiety as a Validated Carboxylic Acid Bioisostere: Class-Level Evidence for Improved Metabolic Stability

The 1H-tetrazol-5-ylamino group in CAS 1020251-83-5 functions as a carboxylic acid bioisostere, a well-established pharmacophoric replacement strategy documented extensively in the medicinal chemistry literature [1]. In PPARγ agonist programs, tetrazole-for-carboxylic-acid substitution has been shown to retain target potency while improving pharmacokinetic properties. For example, the tetrazole-containing PPARγ agonist from the 5-substituted-1H-tetrazole series demonstrated an EC50 of 6.75 nM in PPARγ transactivation assays, with glucose-lowering ED25 values 72-fold more potent than pioglitazone hydrochloride in KKAy mice (0.0839 vs. 6.0 mg·kg⁻¹·d⁻¹) [2]. Although these specific in vivo data are from structurally distinct 5-(4-alkoxyphenylalkyl)-1H-tetrazoles and not directly from CAS 1020251-83-5, the tetrazole moiety's bioisosteric function is transferable across chemotypes, and the cyclohexenone scaffold provides an alternative topological presentation of the tetrazole pharmacophore compared to the phenylalkyl-tetrazole series.

Bioisostere strategy Carboxylic acid replacement Metabolic stability

Core Scaffold Validation: Fragment-Based β-Lactamase Inhibitor Discovery with Crystallographic Confirmation

The unsubstituted core scaffold, 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one (GZ2; C7H9N5O; MW: 179.18 g/mol), was identified as a millimolar inhibitor of CTX-M class A β-lactamase through molecular docking-based fragment screening [1]. Of 69 compounds tested, GZ2 was one of ten confirmed hits, and its binding mode was solved by X-ray crystallography at 1.5 Å resolution (PDB ID: 3G2Z), revealing specific hydrogen-bond interactions between the tetrazole ring and the enzyme active site [2]. CAS 1020251-83-5 represents a direct 5-isobutyl derivative of this validated fragment hit, positioning the 2-methylpropyl group toward a hydrophobic region of the binding pocket that was explicitly noted as a productive vector for affinity maturation [1]. The crystallographic validation of the core scaffold provides a structurally enabled starting point that is not available for many other tetrazole-containing fragments.

Fragment-based drug discovery β-Lactamase inhibition X-ray crystallography

Synthetic Versatility: Dual Reactivity of the α,β-Unsaturated Ketone and Tetrazole Amino Group

CAS 1020251-83-5 possesses two synthetically orthogonal reactive centers: (i) the α,β-unsaturated ketone of the cyclohexenone ring, which can undergo Michael addition, epoxidation, or reduction, and (ii) the tetrazole NH group, which can be alkylated or acylated for further diversification . This dual reactivity distinguishes it from simpler tetrazole building blocks such as 5-(2-methylpropyl)-1H-tetrazole (CAS 106192-01-2; C5H10N4; MW: 126.16 g/mol), which lacks the enone functionality and offers only a single derivatizable site . The combination of an enone electrophile with a tetrazole nucleophile/pharmacophore in a single intermediate enables convergent synthetic strategies that reduce the step count in library synthesis compared to sequential assembly of these functional groups.

Synthetic building block Cyclohexenone chemistry Tetrazole functionalization

Recommended Application Scenarios for Procuring 5-(2-Methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one (CAS 1020251-83-5)


Fragment-Based Lead Optimization Starting from the GZ2 Core Scaffold

For research groups pursuing fragment-to-lead optimization of β-lactamase inhibitors, CAS 1020251-83-5 provides a pre-functionalized analog of the crystallographically validated fragment hit GZ2. The 5-(2-methylpropyl) substituent orients toward a hydrophobic region of the CTX-M active site, and the compound can be screened directly against CTX-M or related serine β-lactamases to assess whether this substitution vector improves affinity beyond the millimolar range observed for the unsubstituted core [1]. This scenario is directly supported by the fragment screening and crystallographic data reported by Chen and Shoichet (2009), where hydrophobic substitution on the cyclohexenone ring was identified as a productive strategy for potency enhancement [2].

Tetrazole-Containing PPARγ Modulator Scaffold Hopping

Teams engaged in developing non-thiazolidinedione PPARγ modulators can employ CAS 1020251-83-5 as a scaffold-hopping starting point. The tetrazole moiety has been validated as a carboxylic acid bioisostere in multiple PPARγ agonist series, with potent compounds achieving single-digit nanomolar EC50 values (e.g., 6.75 nM for the reference 5-substituted-1H-tetrazole series) and up to 72-fold improvement in in vivo glucose-lowering potency over pioglitazone [3]. Although CAS 1020251-83-5 itself has not been profiled in PPARγ assays, its cyclohexenone scaffold offers a topologically distinct presentation of the tetrazole pharmacophore that may circumvent existing intellectual property constraints on phenylalkyl-tetrazole chemotypes [3].

Diversifiable Building Block for Parallel Library Synthesis

CAS 1020251-83-5 serves as a bifunctional building block for the parallel synthesis of compound libraries. The α,β-unsaturated ketone enables Michael additions with amine, thiol, or carbon nucleophiles, while the tetrazole NH can undergo alkylation or acylation under orthogonal conditions . This dual reactivity allows medicinal chemistry teams to explore two diversity vectors from a single intermediate, reducing synthetic step count compared to sequential functionalization strategies. Procurement from commercial suppliers ensures batch-to-batch consistency (typical purity ≥95%) suitable for library production .

Biophysical Fragment Screening Controls and Tool Compounds

The structurally related core scaffold GZ2 has been successfully employed in X-ray crystallographic fragment screening against β-lactamases, and the 5-(2-methylpropyl) analog can serve as a control compound or affinity-enriched probe in surface plasmon resonance (SPR), thermal shift, or NMR-based fragment screens targeting enzymes with hydrophobic active sites [1]. The increased molecular weight and lipophilicity of CAS 1020251-83-5 relative to GZ2 (ΔMW ≈ +56 Da) make it suitable as a tool compound for assessing the tolerance of target binding sites for medium-sized hydrophobic substituents [4].

Quote Request

Request a Quote for 5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.